Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, such as Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is represented by the InChI code1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3
. This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 233.31 g/mol .Scientific Research Applications
Synthesis of Highly Substituted Tetrahydroquinolines
This compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. The reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . This method is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .
Synthesis of Biologically Active Natural Products
Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Anti-Cancer Agents
This compound has potential applications in the development of novel anti-cancer agents .
Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2
The study includes acetonization, Boc protection, N-methoxy-N-methyl amidation .
Synthesis of Tert-Butyl-Substituted [1,2,4]Triazino[5,6-b]Indole
In this application, a series of tert-butyl-substituted [1,2,4]triazino has been synthesized .
Safety and Hazards
The safety information associated with Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents . They have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Mode of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes due to their wide range of applications .
Result of Action
Tetrahydroquinoline derivatives are known to have notable biological activity .
properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXLWTVSUXSGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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